molecular formula C17H18Cl2N2 B5638231 1-(2,3-dichlorobenzyl)-4-phenylpiperazine

1-(2,3-dichlorobenzyl)-4-phenylpiperazine

Cat. No. B5638231
M. Wt: 321.2 g/mol
InChI Key: FMQVRTXNLYUIGY-UHFFFAOYSA-N
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Description

1-(2,3-dichlorobenzyl)-4-phenylpiperazine (DCPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(2,3-dichlorobenzyl)-4-phenylpiperazine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can alleviate symptoms of depression and anxiety. 1-(2,3-dichlorobenzyl)-4-phenylpiperazine also acts as a sigma-1 receptor agonist, which can modulate the release of neurotransmitters and reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2,3-dichlorobenzyl)-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation and pain. 1-(2,3-dichlorobenzyl)-4-phenylpiperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

1-(2,3-dichlorobenzyl)-4-phenylpiperazine has several advantages for use in lab experiments. It has high potency and selectivity for its target receptors, making it a useful tool for studying the molecular mechanisms of depression, anxiety, and other psychiatric disorders. 1-(2,3-dichlorobenzyl)-4-phenylpiperazine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(2,3-dichlorobenzyl)-4-phenylpiperazine has some limitations, including its potential toxicity and the need for further studies to establish its safety and efficacy.

Future Directions

There are several future directions for research on 1-(2,3-dichlorobenzyl)-4-phenylpiperazine. One potential area of study is the development of 1-(2,3-dichlorobenzyl)-4-phenylpiperazine analogs with improved pharmacological properties. Another area of study is the investigation of 1-(2,3-dichlorobenzyl)-4-phenylpiperazine's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,3-dichlorobenzyl)-4-phenylpiperazine in human clinical trials.
Conclusion:
In conclusion, 1-(2,3-dichlorobenzyl)-4-phenylpiperazine is a promising compound for scientific research due to its pharmacological properties. It has been shown to act as an SSRI and a sigma-1 receptor agonist, making it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. 1-(2,3-dichlorobenzyl)-4-phenylpiperazine has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions. While 1-(2,3-dichlorobenzyl)-4-phenylpiperazine has some limitations, it has several advantages for use in lab experiments and there are several future directions for research on this compound.

Synthesis Methods

1-(2,3-dichlorobenzyl)-4-phenylpiperazine can be synthesized by reacting 2,3-dichlorobenzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous conditions and the product is obtained in high yield.

Scientific Research Applications

1-(2,3-dichlorobenzyl)-4-phenylpiperazine has been used in various scientific research applications due to its pharmacological properties. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. 1-(2,3-dichlorobenzyl)-4-phenylpiperazine has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions.

properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-16-8-4-5-14(17(16)19)13-20-9-11-21(12-10-20)15-6-2-1-3-7-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQVRTXNLYUIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dichlorophenyl)methyl]-4-phenylpiperazine

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